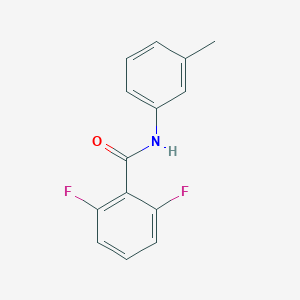

2,6-difluoro-N-(3-methylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-difluoro-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C14H11F2NO and a molecular weight of 247.24 g/mol It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a 3-methylphenyl group at the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-methylphenyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 3-methylaniline.

Condensation Reaction: The 2,6-difluorobenzoyl chloride is reacted with 3-methylaniline in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-difluoro-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Products with different substituents replacing the fluorine atoms.

Reduction: 2,6-difluoro-N-(3-methylphenyl)benzylamine.

Oxidation: 2,6-difluoro-N-(3-methylphenyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

2,6-difluoro-N-(3-methylphenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,6-difluoro-N-(3-methylphenyl)benzamide is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-difluorobenzamide: Lacks the 3-methylphenyl group, making it less hydrophobic and potentially less bioactive.

3-methyl-N-phenylbenzamide: Lacks the fluorine atoms, which may affect its reactivity and biological activity.

2,6-difluoro-N-phenylbenzamide: Similar structure but without the methyl group, which can influence its chemical properties and interactions.

Uniqueness

2,6-difluoro-N-(3-methylphenyl)benzamide is unique due to the presence of both fluorine atoms and the 3-methylphenyl group, which can enhance its chemical stability, reactivity, and potential biological activities compared to its analogs .

Biologische Aktivität

2,6-Difluoro-N-(3-methylphenyl)benzamide is a synthetic compound that belongs to the class of difluorobenzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. Its unique structural features, including the difluoro substituents and the amide functional group, play a crucial role in its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F2NO. The structure consists of a benzene ring with two fluorine atoms at the 2 and 6 positions and an amide linkage to a 3-methylphenyl group. This configuration is essential for its biological activity, influencing factors such as solubility, metabolic stability, and binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can inhibit the bacterial cell division protein FtsZ, which is a promising target for developing new antimicrobial agents. The presence of fluorine atoms enhances hydrophobic interactions and conformational flexibility, allowing better binding to the allosteric sites of FtsZ.

Table 1: Biological Activity of this compound

| Target Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Methicillin-sensitive S. aureus | 8 |

| Methicillin-resistant S. aureus | 256 |

| Daptomycin-resistant S. aureus | 256 |

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. In particular, it has shown significant activity against various strains of Staphylococcus aureus, including both methicillin-sensitive and -resistant strains. The compound's effectiveness appears to be linked to its ability to disrupt FtsZ polymerization, thereby inhibiting bacterial cell division.

Case Study: Inhibition of FtsZ

In a comparative study involving various benzamide derivatives, it was found that this compound exhibited a notable increase in antibacterial activity due to the presence of fluorine atoms. Molecular docking simulations revealed that the compound binds effectively within the FtsZ allosteric pocket, forming critical hydrogen bonds with key residues such as Val207 and Asn263 .

Anticancer Potential

Beyond its antibacterial properties, there is emerging evidence suggesting that difluorobenzamide derivatives may possess anticancer activity. The amide bond in these compounds allows for potential interactions with enzymes involved in cancer progression. Preliminary studies indicate that this compound may inhibit certain cancer cell lines through mechanisms similar to those observed in bacterial inhibition.

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | TBD |

| HeLa (Cervical Cancer) | TBD |

Safety and Toxicity Profile

The safety profile of this compound has been evaluated through various in vitro assays. Initial findings suggest low cytotoxicity against mammalian cell lines, indicating potential for therapeutic use without significant adverse effects. Further studies are necessary to confirm these results across different biological models.

Eigenschaften

IUPAC Name |

2,6-difluoro-N-(3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c1-9-4-2-5-10(8-9)17-14(18)13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJNSSJUIBRIQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.